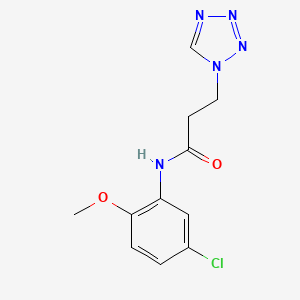
N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a tetrazole ring, a chlorinated aromatic ring, and a methoxy group, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.
Attachment of the Propanamide Chain: This step involves the reaction of the tetrazole with a suitable halogenated propanamide precursor under basic conditions.
Chlorination and Methoxylation: The aromatic ring is chlorinated and methoxylated using appropriate reagents such as chlorine gas and methanol in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it into an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; sulfur trioxide for sulfonation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The chlorinated aromatic ring and methoxy group further enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chloro-5-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide
- N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)butanamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide stands out due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and binding properties. The presence of the tetrazole ring also imparts unique chemical and biological characteristics, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H12ClN5O2 |
|---|---|
Peso molecular |
281.70 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methoxyphenyl)-3-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C11H12ClN5O2/c1-19-10-3-2-8(12)6-9(10)14-11(18)4-5-17-7-13-15-16-17/h2-3,6-7H,4-5H2,1H3,(H,14,18) |
Clave InChI |
WXVMXKIUYBZFIL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)NC(=O)CCN2C=NN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({4-Methyl-1-[(1R,2R,5S)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-YL]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-YL}methyl)-4-phenyl-2-pyrrolidinone](/img/structure/B11072189.png)
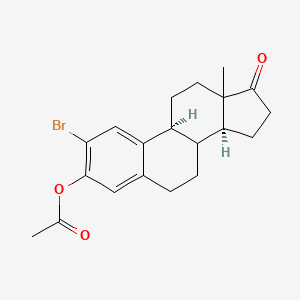
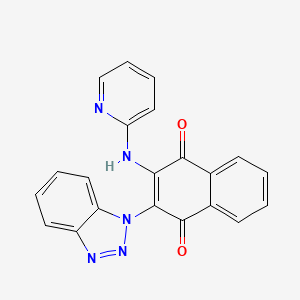
![2,4-difluoro-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B11072213.png)
![Methyl 4-cyano-3-hydroxypyrido[1,2-a]benzimidazole-2-carboxylate](/img/structure/B11072218.png)
![3-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B11072223.png)
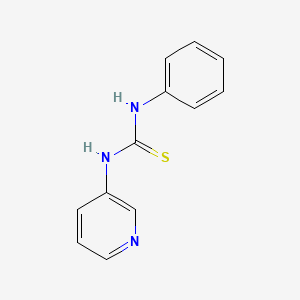

![(5E)-5-[4-(diethylamino)benzylidene]-3-(2-phenylethyl)-2-thioxoimidazolidin-4-one](/img/structure/B11072246.png)
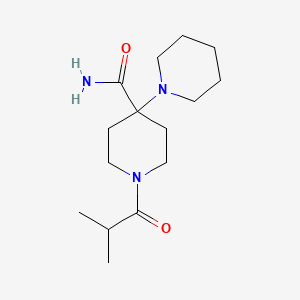
![(4-methylphenyl)[5-(2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11072268.png)
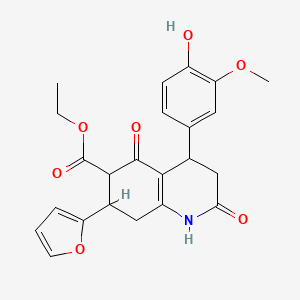
![4-(4-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11072283.png)
![2-methoxyethyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate](/img/structure/B11072285.png)
